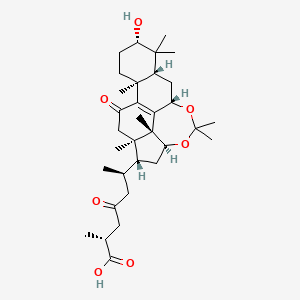
Ganodermacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ganodermacetal involves the isolation of the compound from the fruiting bodies of Ganoderma amboinense. The process typically includes extraction with organic solvents followed by chromatographic purification techniques to isolate the pure compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Ganoderma amboinense, which limits its availability and scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ganodermacetal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce additional oxygen functionalities into the this compound molecule.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ganodermacetal involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound targets specific proteins and enzymes involved in cellular processes, including cyclin-dependent kinase-2 (CDK2) and general control non-derepressible 5 (GCN5).
Pathways Involved: The compound affects pathways related to histone acetylation and the mitotic cell cycle, leading to its potential anti-cancer effects.
Comparaison Avec Des Composés Similaires
Ganodermacetal is unique among lanostane triterpenes due to its high degree of oxidation and specific biological activities. Similar compounds include:
Ganoderic Acids: These are also triterpenes isolated from Ganoderma species, known for their anti-inflammatory and anti-cancer properties.
Lucidenic Acids: Another group of triterpenes from Ganoderma species, with notable anti-oxidant and anti-tumor activities.
Uniqueness: this compound stands out due to its significant toxicity to brine shrimp larvae and its potential for targeted anti-cancer therapy .
Propriétés
Formule moléculaire |
C33H50O7 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
(2R,6R)-6-[(1S,3R,5S,8S,12R,13R,15S,20R)-5-hydroxy-4,4,8,12,17,17,20-heptamethyl-10-oxo-16,18-dioxapentacyclo[10.6.2.03,8.09,19.015,20]icos-9(19)-en-13-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C33H50O7/c1-17(12-19(34)13-18(2)28(37)38)20-14-25-33(9)27-22(39-30(5,6)40-25)15-23-29(3,4)24(36)10-11-31(23,7)26(27)21(35)16-32(20,33)8/h17-18,20,22-25,36H,10-16H2,1-9H3,(H,37,38)/t17-,18-,20-,22+,23+,24+,25+,31+,32-,33+/m1/s1 |
Clé InChI |
NLLJZGSUSJANTN-JVRPBZTDSA-N |
SMILES isomérique |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@H]2[C@@]3([C@@]1(CC(=O)C4=C3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC(O2)(C)C)C)C |
SMILES canonique |
CC(CC(=O)CC(C)C(=O)O)C1CC2C3(C1(CC(=O)C4=C3C(CC5C4(CCC(C5(C)C)O)C)OC(O2)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















